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Compound of Interest

Compound Name: 4-Bromo-2-nitroaniline

Cat. No.: B116644

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characterization of 4-Bromo-2-
nitroaniline against related compounds, supported by experimental data from Fourier-
Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This
information is crucial for positive identification, purity assessment, and structural elucidation in
research and development.

Spectroscopic Analysis of 4-Bromo-2-nitroaniline

4-Bromo-2-nitroaniline is a substituted aromatic amine whose structural identity is
unequivocally confirmed through the distinct signals observed in FTIR and NMR spectroscopy.
The electron-withdrawing effects of the nitro group and the halogen substituent, as well as their
positions on the aniline ring, create a unique spectral fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of 4-Bromo-2-nitroaniline reveals characteristic absorption bands
corresponding to its key functional groups. The presence of the amine (NHz), nitro (NO2), and
bromo (C-Br) groups, along with the aromatic ring, are all identifiable. A study on the growth
and characterization of 4-Bromo-2-nitroaniline single crystals confirmed peaks at 3472 cm~1
for the N-H stretching of the amine group and 3093 cm~1 for the aromatic C-H stretching.[1]

Table 1: FTIR Spectral Data for 4-Bromo-2-nitroaniline and Comparative Compounds
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4-Nitroaniline
. 4-Bromo-2- . .
Functional Group . . (Comparative) Interpretation
nitroaniline (cm™?) ( 1
cm-

Asymmetric and
N-H Stretch (Amine) 3472[1], ~3350 3478, 3350 symmetric stretching

of the primary amine.

Stretching vibrations

C-H Stretch
] 3093[1] ~3100 of C-H bonds on the
(Aromatic) )
benzene ring.
C=C Stretch Ring stretching
_ ~1600-1450 1570 o
(Aromatic) vibrations.

Asymmetric and
N-O Stretch (Nitro) ~1520, ~1340 ~1500, ~1310 symmetric stretching

of the nitro group.

Stretching of the
C-N Stretch ~1300 1244-1283 .
carbon-nitrogen bond.

Stretching of the
C-Br Stretch ~600-500 N/A .
carbon-bromine bond.

Note: Some values are typical ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen (*H NMR) and carbon (33C NMR) atoms within the molecule. For 4-Bromo-2-
nitroaniline, the aromatic region of the H NMR spectrum is of particular interest, showing
three distinct protons with specific chemical shifts and coupling patterns.

Table 2: *H NMR Spectral Data for 4-Bromo-2-nitroaniline and a Comparative Compound
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. . Coupling
Chemical Shift o
Compound Proton Multiplicity Constant (J,
(3, ppm)
Hz)
4-Bromo-2-
_ - H-3 ~8.0 d ~2.5
nitroaniline
H-5 ~7.4 dd ~9.0, ~2.5
H-6 ~6.8 d ~9.0
NH:z ~6.0 brs N/A
4-Bromoaniline H-2, H-6 7.26 d 8.7
H-3, H-5 6.59 d 8.7
NH:2 3.69 S N/A

Note: *H NMR data for 4-Bromo-2-nitroaniline is based on predictive models and typical
values for similar structures due to the absence of a complete, publicly available experimental
dataset. Data for 4-Bromoaniline is from experimental results for comparison.[2]

Table 3: 13C NMR Spectral Data for 4-Bromo-2-nitroaniline and a Comparative Compound
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Compound Carbon Atom Chemical Shift (6, ppm)
4-Bromo-2-nitroaniline C-1 (C-NH2) ~146
C-2 (C-NO2) ~135

C-3 ~128

C-4 (C-Br) ~115

C-5 ~122

C-6 ~120

4-Bromoaniline C-1 (C-NH2) 145.4
C-2,C-6 132.0

C-3,C-5 116.7

C-4 (C-Br) 110.2

Note: 3C NMR data for 4-Bromo-2-nitroaniline is based on predictive models. Data for 4-
Bromoaniline is from experimental results for comparison.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying these analytical results.

FTIR Spectroscopy Protocol (KBr Pellet Method)

o Sample Preparation: Dry approximately 1-2 mg of the 4-Bromo-2-nitroaniline sample and
100-200 mg of infrared-grade potassium bromide (KBr) in an oven to remove moisture.

e Grinding: Grind the sample and KBr together using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and
apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

o Background Collection: Place the KBr pellet holder (empty or with a blank KBr pellet) in the
FTIR spectrometer and run a background scan.
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o Sample Analysis: Place the sample pellet in the holder and acquire the FTIR spectrum.
Typically, spectra are collected over a range of 4000-400 cm~* with a resolution of 4 cm~1.

NMR Spectroscopy Protocol (*H and *3C)

o Sample Preparation: Weigh approximately 5-10 mg of 4-Bromo-2-nitroaniline for tH NMR
(or 20-30 mg for 3C NMR) and place it in a clean, dry NMR tube.

e Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCls, or Dimethyl sulfoxide-de, DMSO-ds) to the NMR tube. Ensure the solvent is
compatible with the sample and does not have signals that overlap with the analyte peaks.

» Dissolution: Cap the tube and gently agitate or use a vortex mixer to completely dissolve the
sample.

e Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in
the magnet.

o Data Acquisition: Set the appropriate experimental parameters for *H or 3C NMR, including
the number of scans, relaxation delay, and spectral width. The instrument is tuned and
shimmed to optimize the magnetic field homogeneity.

e Processing: After data acquisition, the resulting Free Induction Decay (FID) is Fourier
transformed. The spectrum is then phased, baseline corrected, and referenced (typically to
the residual solvent peak or an internal standard like TMS).

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of
4-Bromo-2-nitroaniline.
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Caption: Experimental workflow for spectroscopic characterization.
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Caption: Relationship between molecular structure and spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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